Roseoflavin

FMN riboswitch RNA aptamer gene regulation

Roseoflavin (RoF) is the definitive FMN riboswitch probe with ~30-fold higher binding affinity vs. FMN. Unlike simple flavins, RoF is a prodrug: intracellular conversion to RoFMN/RoFAD yields toxic cofactor analogs that disrupt flavoproteins and downregulate riboflavin genes via riboswitch binding—a dual mechanism absent in 8-aminoriboflavin and riboflavin. Essential for FMN riboswitch-lacZ assays, ECF transporter studies, and antimalarial validation (46-fold parasitemia reduction in murine models). Procure roseoflavin for definitive, publication-ready data in flavin biology and antibiotic lead discovery.

Molecular Formula C18H23N5O6
Molecular Weight 405.4 g/mol
CAS No. 51093-55-1
Cat. No. B1679541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRoseoflavin
CAS51093-55-1
Synonyms7-methyl-8-dimethylamino-10-D-ribitylisoalloxazine
roseoflavin
Molecular FormulaC18H23N5O6
Molecular Weight405.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1N(C)C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O
InChIInChI=1S/C18H23N5O6/c1-8-4-9-11(5-10(8)22(2)3)23(6-12(25)15(27)13(26)7-24)16-14(19-9)17(28)21-18(29)20-16/h4-5,12-13,15,24-27H,6-7H2,1-3H3,(H,21,28,29)/t12-,13+,15-/m0/s1
InChIKeyIGQLDUYTWDABFK-GUTXKFCHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Roseoflavin (CAS 51093-55-1): Riboflavin Analog Antibiotic Targeting Flavin Metabolism


Roseoflavin (RoF) is a naturally occurring riboflavin (vitamin B2) analog produced by *Streptomyces* species including *S. davawensis* [1]. Structurally, it differs from riboflavin by the substitution of the methyl group at position 8 with a dimethylamino group, giving it its characteristic red pigment [2]. Functionally, roseoflavin serves as a prodrug: it is taken up by bacterial riboflavin transporters and converted intracellularly by flavokinase and FAD synthetase into the FMN analog roseoflavin mononucleotide (RoFMN) and the FAD analog roseoflavin adenine dinucleotide (RoFAD) [3]. These modified cofactors incorporate into flavoproteins, disrupting their function, while RoFMN also acts as an antimetabolite by binding to FMN riboswitches and downregulating riboflavin biosynthetic genes [1]. This dual mechanism of action distinguishes roseoflavin from simple riboflavin starvation and establishes its role as a foundational research tool for studying flavin biology and a lead compound for antibiotic development.

Why Roseoflavin Cannot Be Substituted by Riboflavin, FMN, or Other Flavin Analogs in Research


Unlike simple riboflavin (RF) or flavin mononucleotide (FMN), which are essential nutrients for bacterial growth, roseoflavin (RoF) is a potent antimetabolite that exerts a multi-pronged inhibitory effect on flavin metabolism [1]. Its activity is not due to simple competition for riboflavin transporters; rather, its unique 8-dimethylamino substitution confers high-affinity binding to the FMN riboswitch and enables its metabolic conversion to toxic cofactor analogs (RoFMN and RoFAD), which is a critical and quantifiable point of differentiation from closely related analogs like 8-aminoriboflavin (AF) [2]. AF, while sharing the antimetabolite mechanism, exhibits a markedly different toxicological profile: RoF inhibits human flavokinase, whereas AF does not, suggesting a lower potential for mammalian toxicity [2]. This divergence in both mechanism and safety profile underscores why roseoflavin cannot be interchanged with other flavins or analogs in experiments requiring specific targeting of the FMN riboswitch or the generation of modified flavoproteins. The quantitative evidence below details the specific, verifiable performance metrics that dictate the scientific selection of roseoflavin over these alternatives.

Quantitative Differentiation of Roseoflavin Against Key Comparators: Binding Affinity, Cellular Uptake, and Antiparasitic Activity


FMN Riboswitch Binding Affinity: A 30-Fold Advantage Over the Natural Ligand

Roseoflavin (RoF) is a chemical analog of FMN that binds directly to FMN riboswitch aptamers. Crucially, roseoflavin binds with ~30-fold higher affinity than the natural ligand, FMN, making it a far more potent downregulator of riboflavin biosynthetic genes [1]. This superior binding affinity is a direct result of the 8-dimethylamino group, which enhances interaction with the aptamer binding pocket compared to the 8-methyl group present on riboflavin [1].

FMN riboswitch RNA aptamer gene regulation

Bacterial Uptake via RibU Transporter: Comparable High-Affinity Substrate Recognition

Roseoflavin's antimicrobial activity depends on its efficient uptake into bacterial cells. It is recognized as a high-affinity substrate by the RibU riboflavin transporter, a critical first step in its mechanism. Roseoflavin binds to purified RibU with high affinity and 1:1 stoichiometry, an interaction comparable to that of riboflavin (RF) and FMN, its natural counterparts [1]. In contrast, the larger cofactor FAD does not bind to RibU, highlighting the transporter's specificity for mononucleotide-level analogs [1].

RibU transporter flavin uptake Lactococcus lactis

In Vivo Antimalarial Efficacy: 46-Fold Reduction in Parasitemia

Beyond its antibacterial properties, roseoflavin demonstrates potent antiplasmodial activity. In a murine model of malaria, treatment with roseoflavin resulted in a substantial therapeutic effect, quantified as a 46-fold decrease in parasitemia following a standard 4-day suppression test [1]. This robust in vivo effect was accompanied by a significant, albeit modest, extension of survival time, highlighting its potential as an antimalarial lead [1].

antimalarial Plasmodium falciparum in vivo efficacy

Primary Research Applications for Roseoflavin Based on Verified Differential Properties


Riboswitch Research & RNA Aptamer Targeting

Roseoflavin's defining characteristic is its ~30-fold higher binding affinity for FMN riboswitch aptamers compared to the natural ligand, FMN [1]. This makes it the premier small-molecule probe for studying FMN riboswitch structure, ligand-induced folding, and gene regulatory function in Gram-positive bacteria. Its use is essential for experiments requiring potent and specific downregulation of riboflavin biosynthetic genes, such as in reporter gene assays (*e.g., lacZ*) or in identifying riboswitch-targeting drug candidates [1].

Bacterial Membrane Transport Studies (RibU & ECF Transporters)

Roseoflavin is a validated high-affinity substrate for the RibU riboflavin transporter, sharing this property with riboflavin and FMN but not FAD [2]. This makes it a critical tool for biochemical and structural characterization of bacterial flavin transport systems, particularly the Energy-Coupling Factor (ECF) transporters. It is the key comparator compound for studying substrate specificity, transport kinetics, and the molecular determinants of ligand recognition in these essential bacterial vitamin uptake pathways [2].

Antimalarial Lead Discovery & Mode-of-Action Studies

Roseoflavin's proven in vivo antimalarial efficacy, demonstrated by a 46-fold reduction in parasitemia in a murine model [3], positions it as a high-value positive control and chemical probe for malaria research. Its mechanism of action, which involves targeting the parasite's flavokinase (PfFK) and disrupting flavin metabolism, is well-defined [3]. Researchers procure roseoflavin to validate novel antimalarial targets, benchmark the efficacy of new compounds, and investigate *Plasmodium* biology related to vitamin utilization [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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